molecular formula C17H20 B14289176 3-tert-Butyl-2-methyl-1,1'-biphenyl CAS No. 141504-68-9

3-tert-Butyl-2-methyl-1,1'-biphenyl

Cat. No.: B14289176
CAS No.: 141504-68-9
M. Wt: 224.34 g/mol
InChI Key: ZOMLMLNQHSRSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-2-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected at the 1,1’ positions, with a tert-butyl group attached to the third carbon and a methyl group attached to the second carbon of one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-2-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods: Industrial production of 3-tert-Butyl-2-methyl-1,1’-biphenyl often employs large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-tert-Butyl-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal centers in catalytic reactions, facilitating various chemical transformations. The tert-butyl and methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

  • 3,3’-di-tert-butyl-5,5’-dimethyl-1,1’-biphenyl-2,2’-diol
  • 6,6′-[(3,3′-Di-tert-butyl-5,5′-dimethoxy-1,1′-biphenyl-2,2′-diyl)bis]

Comparison: 3-tert-Butyl-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers different reactivity and selectivity in various chemical reactions, making it valuable for specific applications in catalysis and material science .

Properties

CAS No.

141504-68-9

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

1-tert-butyl-2-methyl-3-phenylbenzene

InChI

InChI=1S/C17H20/c1-13-15(14-9-6-5-7-10-14)11-8-12-16(13)17(2,3)4/h5-12H,1-4H3

InChI Key

ZOMLMLNQHSRSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.